Cyercene A

Description

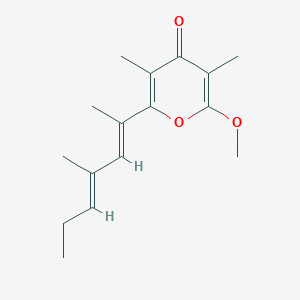

Structure

3D Structure

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2E,4E)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |

InChI |

InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8+,11-9+ |

InChI Key |

LPDSVBCPAZAWDN-GFULKKFKSA-N |

Isomeric SMILES |

CC/C=C(\C)/C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |

Canonical SMILES |

CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |

Synonyms |

cyercene A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Cyercene a

Isolation Methodologies in Marine Natural Products Chemistry

Extraction Techniques from Biological Matrices

The initial step in isolating Cyercene A from its biological matrices involves extraction. The primary goal of extraction is to separate the target analyte from the complex mixture of endogenous compounds present in the biological source, dissolve it in a suitable solvent, and often pre-concentrate it for subsequent purification nih.govwikipedia.org.

Common extraction techniques applicable to natural products from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent nih.govwikipedia.orgnp-mrd.org. For natural product isolation, the biological material is often homogenized and then subjected to extraction with organic solvents (e.g., methanol (B129727), ethyl acetate (B1210297), dichloromethane) to partition the lipophilic natural products away from more polar cellular components d-nb.info.

Solid-Phase Extraction (SPE): SPE utilizes a solid stationary phase to selectively adsorb analytes from a liquid sample, followed by elution with a solvent that desorbs the target compounds nih.gov. This method is effective for sample cleanup and pre-concentration.

Protein Precipitation: While often used for protein removal in bioanalytical assays, it can be a preliminary step to reduce matrix interference for small molecule extraction nih.gov.

Organic Solvent Extraction: This general approach involves the use of organic solvents to dissolve and extract the desired compounds from the raw biological material. The choice of solvent depends on the polarity of the target compound and the matrix. For instance, methanol extraction has been reported for marine sponges d-nb.info.

Specific details regarding the initial solvent systems or precise protocols for the extraction of this compound from Cyerce cristallina or Cyathodium in the primary literature are often embedded within broader natural product isolation methodologies. However, the principles of solubility-based partitioning and selective removal of interfering substances are fundamental to these processes.

Chromatographic Purification Strategies

Following initial extraction, crude extracts containing this compound undergo a series of chromatographic purification steps to isolate the pure compound. Chromatography is a powerful biophysical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase mdpi.com.

Key chromatographic techniques commonly employed in natural product purification include:

Column Chromatography: This is a widely used method where the stationary phase (e.g., silica (B1680970) gel, alumina) is packed into a column, and the mixture is introduced at the top. A mobile phase (solvent) then flows through the column, eluting compounds at different rates based on their affinities for the stationary and mobile phases mdpi.com. For this compound, this is a fundamental step mdpi-res.com. In synthetic contexts, diethyl ether has been noted as a solvent for column chromatography purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with very fine particles, leading to superior separation efficiency and resolution mdpi.comwikipedia.org. Reverse-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is frequently used for the final purification of natural products np-mrd.org.

Flash Chromatography: This is a rapid form of column chromatography often used for preliminary purification, allowing for quick separation of major components from crude extracts.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography: This technique separates compounds based on their molecular size as they pass through a porous stationary phase mdpi.com.

Ion Exchange Chromatography: This method separates compounds based on their charge, utilizing a stationary phase with charged functional groups mdpi.comcore.ac.uk.

The purification process often involves multiple chromatographic steps, sometimes in different modes (e.g., normal phase followed by reverse phase), to achieve high purity researchgate.netd-nb.info. The selection of specific stationary phases, mobile phase compositions (including gradients), and detection methods (e.g., UV detection) is optimized based on the physicochemical properties of this compound and co-eluting compounds inftec.orgd-nb.info. The objective is to achieve satisfactory separation within a suitable timeframe, resulting in a pure and homogeneous compound for further characterization mdpi.comd-nb.info.

Detailed Research Findings

The iterative nature of purification is crucial, often involving multiple cycles of different chromatographic techniques to achieve the desired purity. For instance, the conversion of this compound in synthetic studies has been noted to involve "multiple cycles of irradiation and purification," implying repetitive chromatographic steps researchgate.net.

Table 1: Natural Occurrences and Classification of Cyercenes

| Compound Name | Natural Source (Organism) | Organism Type | Pyrone Type (if specified) | Biosynthetic Origin (if specified) |

| This compound | Cyerce cristallina | Marine Mollusc | α- and γ-pyrone | De novo via polypropionate pathway mdpi-res.com |

| This compound | Placida dendritica | Marine Mollusc | α- and γ-pyrone | Polypropionate origin nih.gov |

| Cyercene | Cyathodium spruceanum | Liverwort | - | - |

| Cyercene | Cyathodium foetidissimum | Liverwort | - | - |

| Cyercene B | Cyerce cristallina | Marine Mollusc | α- and γ-pyrone | De novo via polypropionate pathway mdpi-res.com |

| 7-methyl-cyercene-1 | Ercolania funerea (Mollusc) | Marine Mollusc | Polyketide | Intact propionate (B1217596) units cmfri.org.in |

| 7-methyl-cyercene-1 | Leptosphaeria maculans (Fungus) | Fungus | Polyketide | Acetate/SAM pathway cmfri.org.in |

Note: The term "Cyercene" in the context of Cyathodium refers to the presence of compounds belonging to this class, with Cyercene being a major component d-nb.info.

Biosynthetic Pathways of Cyercene a

Polypropionate Biosynthesis: General Principles

Polypropionates are a significant subgroup of polyketides, defined by their construction from C3-units. nih.gov A distinguishing feature of these compounds is the regular spacing of methyl groups within their polyketide chain or cyclic core, which are directly derived from propionate (B1217596) units or from an acetate-methionine motif. nih.gov The foundational steps of polypropionate biosynthesis involve a series of Claisen-type condensations. wikipedia.org These condensations occur through enzyme-bound thioesters, leading to the formation of polycarbonyl intermediates. wikipedia.org These intermediates can then undergo further enzymatic modifications, such as reductions and dehydrations, to yield a diverse array of structural motifs, including pyrones. wikipedia.org

Precursor Incorporation and Elongation Mechanisms

The iterative assembly process in polyketide biosynthesis relies on the precise incorporation of specific precursor units. nih.gov

In the biosynthesis of molluscan polypropionates, including those structurally related to Cyercene A, propionate serves as a key precursor, typically entering the pathway via methylmalonate. mdpi-res.comnih.gov Methylmalonyl-coenzyme A (methylmalonyl-CoA) is recognized as a common and metabolically available precursor for the biosynthesis of polyketides. Propionyl-coenzyme A (propionyl-CoA) can function as a starter unit for polyketide synthesis, while methylmalonyl-CoA is primarily utilized as an extender unit, facilitating the elongation of the polyketide chain. The conversion of propionyl-CoA to methylmalonyl-CoA is catalyzed by propionyl-CoA carboxylases (PCCs). Studies involving labeled propionate have demonstrated its efficient incorporation into polypropionates in sacoglossan mollusks. nih.gov

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Name | Role in Biosynthesis | PubChem CID |

| Propionyl-CoA | Starter unit; precursor to methylmalonyl-CoA | 92753 |

| Methylmalonyl-CoA | Extender unit; primary C3 building block | 123909 |

| Acetyl-CoA | Alternative starter unit in some polyketide syntheses | 444493 |

| Malonyl-CoA | General extender unit in polyketide synthesis | 644066 |

| S-adenosylmethionine | Source of methyl groups for branched polyketides | 34755 |

Enzymatic Machinery in this compound Biosynthesis

The complex architecture of polypropionate natural products like this compound is orchestrated by specialized enzymatic machinery.

Molluscan Polyketide Synthases (PKS)

Sacoglossan mollusks synthesize polypropionate metabolites through the action of Type I iterative polyketide synthases (PKSs), which are encoded on their chromosomes. mdpi-res.comnih.gov These molluscan PKSs are distinct, resembling the cytoplasmic fatty acid synthases (FAS) found in other animals, yet they exhibit a specific preference for methylmalonyl-CoA over malonyl-CoA, which is the typical substrate for known animal FAS enzymes. mdpi-res.comnih.govnih.gov For instance, the purified sacoglossan protein EcPKS1 from Elysia chlorotica has been biochemically characterized as a mollusc polypropionate synthase, demonstrating its specific use of methylmalonyl-CoA as a substrate. mdpi-res.comnih.govnih.gov This finding provides direct biochemical evidence that animals can produce complex polyketides, a class of compounds previously attributed primarily to microbial metabolism. mdpi-res.comnih.gov

Putative Enzymatic Steps

The polyketide chain assembly by PKS enzymes involves iterative cycles of condensation, reduction, and dehydration. Each module of a PKS typically contains domains such as acyltransferase (AT), acyl carrier protein (ACP), and ketosynthase (KS), along with optional β-carbon modifying activities like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). The AT domain is responsible for loading the appropriate acyl-CoA substrate onto the ACP. Subsequent condensation with an ACP-bound extender unit forms the growing polyketide chain. After the core polyketide structure is synthesized by the PKS, further tailoring steps, including methylation and oxidation reactions, are hypothesized to lead to the mature natural products like this compound. mdpi-res.comnih.govnih.gov

Photochemical Transformations in Biosynthesis

Beyond the enzymatic assembly line, photochemical transformations play a crucial role in the final stages of this compound biosynthesis and the formation of related sacoglossan polypropionates. nih.govnih.gov this compound, along with other pyrone-containing metabolites like 9,10-deoxytridachione, has been shown to undergo light-induced reactions that are significant for their biogenesis. nih.gov

Specifically, this compound can be converted into placidene A and isoplacidene A through photoisomerization when exposed to sunlight. Furthermore, gamma-pyrones, including this compound, exhibit photosensitizing activity. nih.gov When irradiated in the presence of oxygen, this compound produces singlet oxygen at a significantly higher rate compared to its corresponding alpha-pyrone isomer. nih.gov The photoisomerization of this compound is also quenched by piperylene, indicating that the isomerization proceeds via a triplet excited state. nih.gov These photochemical reactions are not merely incidental but are thought to be biosynthetically important, potentially serving a protective role for the sea slugs by mitigating damage associated with photosynthesis. nih.govmdpi-res.comnih.gov

Chemical Synthesis and Analog Development of Cyercene a

Total Synthesis Strategies

Total synthesis involves the construction of complex molecules from simpler precursors, often requiring a deep understanding of retrosynthetic analysis and innovative synthetic methodologies. This scientific discipline is intrinsically linked to the discovery of new reactions and plays a crucial role in preparing functional compounds for various applications, including chemical biology and medicinal studies. beilstein-journals.org

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, formalized by E. J. Corey. nobelprize.orgias.ac.in It involves a deconstruction process where the target molecule (TM) is conceptually broken down into progressively simpler precursor structures by applying "transforms," which are the reverse of known synthetic reactions. nobelprize.orgias.ac.in This iterative process continues until readily available or commercially accessible starting materials are identified. nobelprize.org The power of retrosynthetic analysis lies in its systematic and rigorous approach, allowing chemists to devise multiple potential synthetic routes by working backward from the desired product. beilstein-journals.orgias.ac.insinica.edu.tw For Cyercene A, this analysis would involve identifying key disconnections that simplify the complex polypropionate and pyrone framework into manageable fragments, considering the introduction of stereogenic centers and the formation of specific olefin geometries.

Stereoselective Synthesis of the Core Skeleton

The stereoselective synthesis of the core skeleton of this compound is paramount due to its polypropionate nature, which implies multiple chiral centers and defined olefin geometries. Stereoselective synthesis aims to control the relative and absolute configurations of newly formed stereogenic centers and double bonds. sinica.edu.tw For this compound, the synthetic strategy involves a convergent approach, coupling a trans-decalin portion (BC ring) with a γ-pyrone moiety. researchgate.net Key to establishing the absolute configuration of these natural products is the installation of specific stereogenic centers, such as at C9, and the exo-methylene function at C8 within the decalin part. researchgate.net The construction of the characteristic di- or tetrahydropyran (B127337) A-ring is achieved through internal nucleophilic ring closure of a hydroxy aldehyde or a hydroxy epoxide. researchgate.net

Key Reaction Methodologies

The total synthesis of this compound relies on a suite of sophisticated reaction methodologies to achieve its complex architecture and stereochemical precision.

A strategic beilstein-journals.orgnih.gov-Wittig rearrangement is a pivotal step in the synthesis of this compound. researchgate.net This reaction is a beilstein-journals.orgnih.gov-sigmatropic rearrangement, a concerted thermal isomerization that proceeds through a six-electron, five-membered cyclic transition state. organic-chemistry.org It allows for the synthesis of homoallylic alcohols by the base-induced rearrangement of allyl ethers at low temperatures. organic-chemistry.org In the context of this compound, this rearrangement is employed to install the stereogenic center at C9 and the exo-methylene function at C8 within the decalin portion, thereby controlling the stereochemistry of a crucial part of the molecule. researchgate.net The beilstein-journals.orgnih.gov-Wittig rearrangement is known for its regioselective carbon-carbon bond formation with allylic transposition of the oxygen, generation of specific olefin geometries, and the ability to transfer chirality, making it a powerful tool for asymmetric synthesis. organic-chemistry.org

The diastereoselective Wadsworth–Emmons condensation (also known as the Horner–Wadsworth–Emmons or HWE reaction) is another key methodology utilized in this compound synthesis. researchgate.net This reaction involves the condensation of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones to produce predominantly (E)-alkenes. organicchemistrydata.orgwikipedia.org The reaction proceeds via the deprotonation of the phosphonate to form a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound, followed by elimination of a dialkyl phosphate (B84403) byproduct. wikipedia.org A key feature of the synthesis of this compound is the development of methodology for the diastereoselective Wadsworth–Emmons type condensation of a functionalized γ-pyrone unit. researchgate.net This step is crucial for assembling the requisite carbon framework by forming the C16–C3′ bond between the trans-decalin portion and the γ-pyrone moiety. researchgate.net The HWE reaction's ability to favor (E)-alkenes and its diastereoselective nature are essential for constructing the precise geometry required in this compound. wikipedia.orgyoutube.com

Stille cross-coupling reactions are powerful palladium-catalyzed carbon-carbon bond-forming reactions widely used in organic synthesis due to the stability and functional group tolerance of organostannanes. libretexts.orgnih.gov The general mechanism involves oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with an organostannane, and finally, reductive elimination to form the coupled product. libretexts.org In the synthesis of this compound, and in organic synthesis more broadly, copper co-catalysis plays a significant role in improving the efficiency of Stille cross-coupling reactions. researchgate.net The addition of copper(I) salts, such as CuI, can remarkably accelerate transmetalation, particularly in cases where the reaction is sluggish or when sterically hindered vinyltins are involved. researchgate.netlibretexts.orgnih.gov This co-catalysis can also help restore ipso selectivity, preventing undesired cine substitution that can occur due to slow transmetalation in classic Stille cross-couplings. researchgate.net Copper-catalyzed Stille reactions can even be performed in a palladium-free manner under mild conditions, offering a cost-effective and efficient alternative. nih.govnih.govresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization stands as a fundamental strategy in the synthesis of this compound. A notable example involves the DBU-promoted intramolecular transesterification of 3,5-diketo esters, which has been successfully employed in the total synthesis of this compound chemspider.comimsc.res.inresearchgate.net. This reaction pathway efficiently yields γ-hydroxy-α-pyrones under mild reaction conditions and with high yields chemspider.comimsc.res.inresearchgate.net. The cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives is recognized as a common and effective method for synthesizing 4-hydroxy-2-pyrones, a class of compounds to which this compound belongs imsc.res.in.

Photochemical Rearrangement as a Synthetic Step

Photochemical rearrangement plays a crucial role in the synthesis and transformation of this compound and related polypropionates. This compound has been synthesized and subsequently converted into other natural products, such as placidene A and isoplacidene A, through photoisomerization induced by sunlight molaid.com. Studies have shown that γ-pyrones, including this compound, can act as triplet sensitizers molaid.comijpbs.net. When irradiated in the presence of oxygen, this compound produces singlet oxygen at a significantly higher rate compared to its α-pyrone isomer ijpbs.net. The photoisomerization of this compound is quenched by piperylene, indicating that the process proceeds via a triplet excited state ijpbs.net. Furthermore, a two-step photochemical rearrangement of a conjugated pentaene has been described in the context of the stereoselective synthesis of this compound and the placidenes nih.gov.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate natural biosynthetic processes in a laboratory setting, offering efficient and often stereoselective routes to complex natural products like this compound.

A key biomimetic strategy for this compound involves the cyclization of 3,5-diketo esters, directly mirroring proposed natural pathways for α-methoxy-γ-pyrones chemspider.comimsc.res.inresearchgate.netwikipedia.org. This approach is central to the total synthesis of this compound chemspider.comimsc.res.inresearchgate.net. Marine molluscs of the Sacoglossa order, known to produce polypropionate metabolites such as this compound, utilize a type I iterative polyketide synthase (PKS) encoded on their chromosomes. This PKS is specifically tuned for methylmalonyl-CoA, a precursor in the biosynthesis of these compounds. The natural biosynthetic pathway involves symbiotic chloroplasts fixing CO2, which is then converted into methylmalonyl-CoA. An animal enzyme, EcPKS1, synthesizes a tetraene pyrone, which subsequently undergoes methylation, photoisomerization, photorearrangement, and oxidation to yield tridachiones and related natural products. The biomimetic synthesis of the crispatene core, a structure related to this compound, also supports a biosynthetic proposal involving photochemical transformation of a tetraene pyrone.

Synthetic Exploration of this compound Analogues

The exploration of this compound analogues involves strategic modifications to its core structure and side chains, leading to compounds with potentially altered properties or activities.

Derivatization strategies are crucial for introducing structural modifications to this compound, enabling the generation of a diverse range of analogues. The synthesis and analysis of γ-pyrones and their α-pyrone analogues, including this compound and its α-pyrone isomer, demonstrate a direct application of derivatization for structural comparison and activity assessment ijpbs.netnih.gov. These modifications often involve altering the side chains or the pyrone ring itself to investigate the impact on chemical and physical properties. Derivatization techniques are broadly applied in the study of marine metabolites, including this compound, to facilitate their analysis and explore new chemical entities.

The synthesis of α-pyrone isomers and related polypropionates is a significant area of analogue development for this compound. While this compound is characterized by its γ-pyrone moiety, its α-pyrone isomer has been successfully synthesized and studied ijpbs.netnih.gov. The DBU-promoted intramolecular transesterification, a method used in this compound synthesis, can yield γ-hydroxy-α-pyrones, which are precursors or related structures to α-pyrone isomers chemspider.comimsc.res.in. Alpha-pyrones are widely distributed in nature and can be formed through various biosynthetic mechanisms, including intramolecular cyclization and the condensation of polyketide chains. The ability to generate these isomeric forms allows for comparative studies on their chemical behavior and potential biological roles.

Compound Names and PubChem CIDs

Biological Activities and Mechanistic Investigations of Cyercene a

Ecological Role and Defensive Mechanisms

The ecological significance of Cyercene A is primarily understood through its role in the chemical defense mechanisms of the mollusks that produce it. These compounds are crucial for survival, providing protection against predation and other environmental pressures.

Metabolites derived from the condensation of propionate (B1217596) units, a class to which this compound belongs, are characteristic chemical defense compounds found in mollusks. nih.gov Research has shown that this broad family of compounds exhibits a wide spectrum of biological activities, including ichthyotoxic (toxic to fish) properties. nih.gov This toxicity serves as a direct defense against potential fish predators, contributing to the survival of the mollusk in its marine habitat. While direct studies on the specific ichthyotoxicity of this compound are not detailed in the available literature, its classification as a polypropionate suggests it likely contributes to this defensive trait.

Sacoglossan sea slugs, which are specialist herbivores, are known to employ chemical defenses against predators. csic.esvliz.be These shell-less mollusks can synthesize polypropionate metabolites de novo as defensive allomones. vliz.be These defensive compounds are often located in the mollusk's mucus, mantle, or cerata (dorsal appendages that can be detached). researchgate.net It is hypothesized that polypropionates like this compound are secreted as part of a defensive mucus to deter predators upon attack. nih.gov The presence of these complex metabolites is a key evolutionary adaptation for mollusks that lack the physical protection of a shell. nih.gov

Based on available scientific literature, there is no evidence to suggest a role for this compound in the regenerative processes or autotomy (the self-detachment of a body part) of mollusks.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, that are essential for its therapeutic effects.

Impact of Pyrone Ring Isomerism (Alpha vs. Gamma)

The pyrone ring is a common heterocyclic scaffold found in many biologically active natural products. Pyrone-containing compounds exist as two main isomers: α-pyrones and γ-pyrones. The specific isomer can have a significant impact on the compound's biological activity.

Influence of Substituent Modifications on Bioactivity

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is a crucial area of research for enhancing its therapeutic potential and understanding its mechanism of action. While comprehensive SAR studies specifically on this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related α- and γ-pyrone-containing marine natural products and synthetic derivatives. The core structure of this compound, featuring a substituted α-methoxy-γ-pyrone ring coupled with a polypropionate side chain, presents multiple opportunities for chemical modification to probe and potentially enhance its biological activities.

Research into pyrone-derived marine natural products has revealed that these compounds exhibit a wide range of biological activities, including antibiotic, antifungal, cytotoxic, and neurotoxic effects. bohrium.comscispace.com The specific bioactivity is often intricately linked to the substitution pattern on both the pyrone ring and the side chain.

Modifications to the polypropionate side chain of pyrone-containing compounds can significantly impact their biological profile. For instance, in a study on the natural polyketide 6-pentyl-2H-pyran-2-one and its synthetic analogues, variations in the side chain were shown to modulate antifouling activity. nih.gov This suggests that the length, saturation, and presence of functional groups on the side chain of this compound could be critical determinants of its bioactivity. Altering the stereochemistry of the side chain is another avenue for investigation, as the spatial arrangement of substituents can dramatically affect interaction with biological targets.

The pyrone core itself offers further sites for modification. The methoxy group at the α-position of the γ-pyrone ring is a characteristic feature of this compound. Investigating the impact of replacing this methoxy group with other alkoxy groups or removing it entirely could provide valuable information on its role in the compound's activity. Furthermore, the methyl groups on the pyrone ring could be substituted with other alkyl groups or functional groups to explore the steric and electronic requirements for optimal bioactivity.

A study on new isocoumarin and pyrone derivatives isolated from a mangrove-associated fungus demonstrated that the length of the side chain at C-3 of the isocoumarin core influenced cytotoxicity against HeLa cells. mdpi.com This finding, while on a different but related heterocyclic system, underscores the general principle that modifications to the appendages of a core scaffold can lead to significant changes in biological effect.

While direct experimental data on the modification of this compound's substituents and the resulting impact on bioactivity is limited, the following table provides a hypothetical framework based on SAR trends observed in analogous pyrone-containing natural products. This table is intended to guide future research into the development of more potent and selective this compound derivatives.

| General Structure | Modification Site (R) | Substituent | Observed/Hypothesized Impact on Bioactivity |

|---|---|---|---|

| Pyrone Ring | R1 (α-methoxy group) | -OH, -OEt, -H | Alteration of this group may affect the electronic properties of the pyrone ring and its ability to interact with target molecules. Removal may lead to a significant loss of activity. |

| R2, R3 (Methyl groups) | -H, -Ethyl, -CF3 | Modifying these groups could influence steric interactions with the biological target. Introduction of electron-withdrawing groups like -CF3 might enhance activity. | |

| - | Introduction of halogens (Cl, Br, F) | Halogenation can alter the lipophilicity and metabolic stability of the compound, potentially leading to enhanced cell permeability and in vivo efficacy. | |

| Polypropionate Side Chain | Chain Length | Shorter or longer alkyl chains | Varying the chain length can impact the compound's interaction with hydrophobic binding pockets in target proteins, potentially modulating potency and selectivity. |

| Functional Groups | -OH, =O, -NH2 | Introduction of polar functional groups could alter solubility and provide new points of interaction (e.g., hydrogen bonding) with the target, potentially increasing affinity and specificity. |

Advanced Methodologies in Cyercene a Research

Spectroscopic Techniques for Advanced Structural Insights (Beyond Basic Identification)

While standard one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the initial identification of Cyercene A, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of its complex structure, particularly its stereochemistry and the connectivity of its polyene chain. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about proton-proton and proton-carbon correlations within the molecule.

For a molecule with a highly conjugated and flexible polyene tail like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical in determining the geometry of the double bonds and the relative stereochemistry of the chiral centers. These experiments detect through-space interactions between protons, allowing for the establishment of their spatial proximity.

Table 1: Representative 2D NMR Data for Key Structural Features of a this compound Analog

| Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | COSY Correlations (¹H- ¹H) | HMBC Correlations (¹H- ¹³C) | Key Structural Insight |

| 5.85 (d, J=15.2 Hz) | 129.5 | 6.40 | 135.8, 142.1 | J-coupling constant confirms E-geometry of the C10-C11 double bond. |

| 4.15 (q, J=6.8 Hz) | 72.3 | 1.25 | 168.2, 35.1 | Correlation of the methine proton at C7 with the pyrone carbonyl (C2) and the adjacent methylene carbon (C8). |

| 6.40 (dd, J=15.2, 10.5 Hz) | 135.8 | 5.85, 6.10 | 129.5, 138.4 | Confirms connectivity within the polyene chain and coupling between H-11 and H-12. |

| 3.95 (s) | 58.1 | - | 165.4 | The methoxy group protons show a correlation to the pyrone ring carbon C4, confirming its position. |

Note: The data presented in this table is hypothetical and serves to illustrate the application of 2D NMR techniques for the structural elucidation of a molecule with the complexity of this compound.

Computational Chemistry and Molecular Modeling

Computational approaches are powerful tools for predicting the behavior and properties of this compound at a molecular level, offering insights that can guide experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, in silico docking studies can be employed to screen for potential protein targets. By modeling the interaction of this compound with the binding sites of various proteins, researchers can generate hypotheses about its mechanism of action. For instance, given the cytotoxic and antifungal activities of related polyene natural products, potential targets could include enzymes involved in fungal cell wall biosynthesis or proteins regulating apoptosis in cancer cells.

Table 2: Hypothetical In Silico Docking Results of this compound with a Putative Fungal Target Protein

| Protein Target | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Mode of Inhibition |

| Ergosterol Biosynthesis Enzyme | Active Site | -9.8 | Tyr145, His310, Phe480 | Competitive Inhibition |

| Chitin Synthase | Allosteric Site | -8.5 | Arg250, Gln275, Trp412 | Non-competitive Inhibition |

| 1,3-β-D-glucan synthase | Catalytic Subunit | -9.2 | Asp150, Glu152, Lys288 | Substrate Mimicry |

Note: This data is illustrative and based on the potential application of in silico docking to investigate the antifungal properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its reactivity and the mechanisms of potential chemical transformations, such as electrocyclization reactions within its polyene chain. These reactions are often involved in the biosynthesis of polycyclic natural products and can be influenced by light or heat. DFT can be used to calculate the activation energies and reaction enthalpies for different potential cyclization pathways, helping to predict the most likely products and the conditions under which these reactions might occur.

Table 3: Hypothetical DFT Calculation Results for a Proposed Electrocyclization Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (ΔG‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) | Predicted Outcome |

| 6π Electrocyclization (thermal, disrotatory) | Planar | 25.4 | -15.2 | Thermally allowed, leading to a cyclohexadiene-containing product. |

| 8π Electrocyclization (photochemical, conrotatory) | Twisted | 18.9 | -10.8 | Photochemically favorable, resulting in a cyclooctatriene derivative. |

| 6π Electrocyclization (photochemical, conrotatory) | Twisted | 21.1 | -14.5 | Photochemically allowed, but with a higher energy barrier than the 8π pathway. |

Note: The values in this table are hypothetical and intended to demonstrate how DFT calculations can be used to explore the reactivity of the polyene system in this compound.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with the known structure of this compound, virtual screening can be used to identify other molecules with similar structural features or predicted binding properties from large chemical databases. This can lead to the discovery of novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. Both ligand-based and structure-based virtual screening methods can be employed.

Table 4: Representative Results from a Hypothetical Virtual Screening for this compound Analogs

| Database Screened | Screening Method | Number of Hits | Top Hit (by Similarity/Docking Score) | Predicted Improvement |

| Marine Natural Products Database | Ligand-based (Tanimoto similarity) | 150 | Isopreplacadiene B | Increased lipophilicity |

| ZINC Database | Structure-based (Docking against putative target) | 500 | ZINC12345678 | Enhanced binding affinity |

| In-house Library | Pharmacophore model | 50 | Compound X | Improved metabolic stability |

Note: This table provides a conceptual overview of the potential outcomes of a virtual screening campaign based on the this compound scaffold.

Isotopic Labeling and Feeding Experiments in Biosynthesis Elucidation

The biosynthesis of complex polyketides like this compound can be effectively investigated using isotopic labeling and feeding experiments. These studies provide direct evidence for the precursor units that constitute the molecule's carbon skeleton.

A key study in the biosynthesis of a related compound, 7-methyl-cyercene-1, isolated from the marine mollusk Ercolania funerea, utilized feeding experiments with 13C-labeled precursors to trace the origin of its polypropionate chain whiterose.ac.uk. This research provided definitive evidence that the C3 units in the backbone of the molecule are derived from the intact incorporation of propionate (B1217596) whiterose.ac.uk.

The experimental design for such a study typically involves:

Precursor Selection: Isotopically labeled precursors, such as [1-13C]propionate or [13C3]propionate, are chosen based on the hypothesized biosynthetic pathway.

Administration: The producing organism is maintained in an environment containing the labeled precursor. In the case of Ercolania funerea, specimens were kept in aerated seawater containing [1-13C]propionate nih.gov.

Isolation and Analysis: After a period of incubation, the natural product of interest is isolated from the organism.

Spectroscopic Analysis: The isolated compound is then analyzed using nuclear magnetic resonance (NMR) spectroscopy, typically 13C NMR and 2D NMR techniques like HSQC and HMBC, to determine the positions and extent of 13C incorporation whiterose.ac.uk.

The results from the study on 7-methyl-cyercene-1 demonstrated a pattern of 13C enrichment consistent with the direct incorporation of propionate units to form the polypropionate backbone. This finding is significant as it highlights a convergent evolution of polyketide biosynthesis, where marine mollusks utilize a direct propionate pathway, contrasting with some terrestrial fungi that can synthesize similar structures through methylation of an acetate-derived chain whiterose.ac.ukbohrium.com.

Table 1: Precursors in Polypropionate Biosynthesis

| Labeled Precursor | Biosynthetic Unit Incorporated | Organism Studied |

|---|---|---|

| [1-13C]propionate | Propionate | Ercolania funerea |

These isotopic labeling studies are fundamental for understanding the enzymatic machinery responsible for the synthesis of this compound and other marine polypropionates. The insights gained from these experiments can pave the way for future efforts in biosynthetic pathway engineering and the production of novel analogues.

Future Directions in Cyercene a Research

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of Cyercene A in Cyerce cristallina is hypothesized to occur via a polypropionate pathway, involving a de novo synthesis by the mollusc itself mdpi.com. Previous feeding studies on sacoglossan molluscs, which include Cyerce cristallina, indicate that kleptoplasts (stolen chloroplasts from algal prey) fix carbon, which is then utilized to produce polypropionates, with propionate (B1217596) serving as a precursor, likely through methylmalonate researchgate.net. The proposed biosynthetic route involves a series of steps, including synthesis by a polyketide synthase (PKS), methylation, and subsequent photochemical and oxidation reactions researchgate.net.

Despite these insights, significant ambiguities persist regarding the precise enzymatic machinery and intermediate steps involved in this compound's biosynthesis. Notably, good candidate polypropionate synthases have not been consistently identified in bacterial metagenomes, suggesting that the origin of these compounds might lie within the animals themselves or their associated chloroplasts researchgate.net. Future research should focus on:

Identifying specific PKS enzymes: Characterizing the PKS enzymes responsible for the polypropionate backbone formation in Cyerce cristallina is crucial. This could involve genomic and transcriptomic analyses of the mollusc, particularly focusing on tissues involved in compound production.

Tracing metabolic intermediates: Employing stable-isotope labeling experiments could help map the complete biosynthetic pathway, identifying all intermediate compounds and the enzymes facilitating their transformations.

Investigating the role of symbionts: While initial findings suggest animal de novo synthesis, a comprehensive investigation into the potential contributions of unculturable microbial symbionts or other associated microorganisms to specific steps of the biosynthesis is warranted mdpi.comresearchgate.net.

Understanding stereochemical control: Given the complex stereochemistry of natural products, elucidating the mechanisms by which specific stereoisomers of this compound are produced will be vital.

Discovery of Novel Biological Activities

This compound and related pyrones have been shown to exhibit ichthyotoxic activity, demonstrating high toxicity against Gambusia affinis with values around 10 μg/mL for this compound, cyercene-3, and cyercene-4 mdpi.comresearchgate.net. This toxicity suggests a role in the mollusc's defensive mechanisms mdpi.comresearchgate.net. Beyond its established ichthyotoxicity, the broader biological roles of this compound remain largely unexplored.

Future research should aim to:

Broaden bioactivity screening: Systematically screen this compound and its natural analogues against a wider range of biological targets, including various microbial strains (bacteria, fungi, viruses), cancer cell lines, and enzyme targets, as marine natural products often possess diverse pharmacological activities (e.g., antibiotic, antifungal, cytotoxic, neurotoxic, anti-tyrosinase) researchgate.netnih.gov.

Investigate regenerative properties: The extraordinary regenerative capacity of Cyerce cristallina, particularly its cerata (dorsal appendages), has been hypothesized to correlate with the presence of cyercenes researchgate.net. Further studies could explore this compound's direct involvement in cellular regeneration, wound healing, or tissue repair processes at a molecular level.

Explore ecological roles: Beyond direct defense, this compound might play roles in other ecological interactions, such as antifouling, communication (e.g., pheromones), or UV protection, as hypothesized for other pyrone-containing compounds mdpi.comnih.gov.

Structure-Activity Relationship (SAR) studies: Synthesize and test various analogues of this compound to establish clear structure-activity relationships, which can guide the discovery of compounds with enhanced or novel biological activities.

Table 1: Ichthyotoxicity of this compound and Related Compounds

| Compound Name | Organism Tested | Activity (IC50 / Toxicity) | Reference |

| This compound | Gambusia affinis | Very toxic (10 μg/mL) | mdpi.com |

| Cyercene-3 | Gambusia affinis | Very toxic (10 μg/mL) | mdpi.com |

| Cyercene-4 | Gambusia affinis | Very toxic (10 μg/mL) | mdpi.com |

Development of Advanced Synthetic Routes for Complex Analogues

While stereoselective synthesis of this compound has been reported, the development of advanced synthetic routes for this compound and its complex analogues remains a critical area for future research researchgate.netdntb.gov.ua. Efficient and scalable synthetic methodologies are essential for producing sufficient quantities for comprehensive biological evaluation and for designing novel compounds with improved properties.

Future directions in this area include:

Improving stereoselectivity and yield: Focus on developing more highly stereoselective and high-yielding synthetic pathways, potentially utilizing modern catalytic methods and flow chemistry techniques.

Exploring novel synthetic strategies: Investigate alternative retrosynthetic approaches, including those assisted by artificial intelligence (AI) programs, to identify novel and more efficient routes to this compound and its derivatives acs.org.

Accessing diverse analogues: Develop flexible synthetic routes that allow for the facile introduction of structural modifications, enabling the creation of a diverse library of this compound analogues for comprehensive SAR studies and lead optimization.

Sustainable synthesis: Prioritize green chemistry principles in developing new routes to minimize waste and environmental impact, especially if large-scale production becomes a goal.

Deeper Mechanistic Characterization of Bioactivity at the Molecular Level

Understanding the precise molecular mechanisms underlying this compound's bioactivity, particularly its ichthyotoxicity and hypothesized roles in defense and regeneration, is paramount. This involves identifying specific molecular targets and elucidating the downstream cellular events triggered by its interaction.

Key areas for future mechanistic research include:

Target identification: Utilize chemical proteomics, affinity chromatography, and other target identification strategies to pinpoint the specific proteins or macromolecules that this compound interacts with in biological systems promega.com.

Binding kinetics and thermodynamics: Characterize the binding affinity, specificity, and reversibility of this compound with its molecular targets using biophysical techniques.

Cellular pathway elucidation: Investigate the cellular pathways and signaling cascades that are modulated by this compound. This could involve transcriptomic, proteomic, and metabolomic analyses in relevant cell lines or model organisms.

Structural biology: Determine the co-crystal structures of this compound bound to its targets to gain atomic-level insights into the molecular interactions, which can inform rational drug design nih.gov.

Correlation with physiological effects: Directly link molecular-level interactions to the observed physiological effects, such as ichthyotoxicity or regenerative processes, to establish a comprehensive mechanism of action.

Application of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to selectively bind to and modulate the function of specific protein targets, thereby allowing researchers to dissect the roles of these proteins in complex biological systems promega.comnih.gov. Given this compound's observed bioactivity, it holds potential as a chemical probe.

Future efforts should focus on transforming this compound into a high-quality chemical probe by:

Optimizing potency and selectivity: Refine the structure of this compound or its analogues to achieve high potency (e.g., <100 nM affinity for the primary target) and significant selectivity (e.g., at least tenfold selectivity against related targets) nih.gov.

Ensuring cellular permeability and target engagement: Develop analogues that can effectively penetrate cell membranes and demonstrate clear engagement with their intended intracellular targets promega.com.

Developing tool compounds: Create labeled versions of this compound (e.g., fluorescent or biotinylated) to facilitate its visualization and tracking in cellular assays and in vivo studies nih.govrsc.org.

Validation in biological contexts: Rigorously validate the probe's utility in various biological systems, including cell-based assays and potentially in vivo models, to confirm its ability to perturb specific biological processes and yield meaningful insights promega.commdpi.com. This includes demonstrating that the probe causes a change in target activity and modulates relevant phenotypic changes promega.com.

Ecological and Evolutionary Significance of this compound Production in Marine Organisms

The production of this compound by Cyerce cristallina is not merely a chemical curiosity but likely plays a crucial role in the mollusc's survival and fitness within its marine ecosystem mdpi.comresearchgate.net. Understanding the ecological and evolutionary pressures that have shaped the production of this compound is an important area of research. Marine organisms are known to produce a vast array of secondary metabolites with significant ecological functions, including defense against predators, antimicrobial properties, and adaptation to environmental stressors nih.govresearchgate.net.

Future research should investigate:

Predator-prey interactions: Quantify the deterrent effect of this compound against natural predators of Cyerce cristallina in controlled and natural settings.

Interspecies chemical communication: Explore if this compound or its derivatives are involved in any form of chemical communication, such as alarm signals or aggregation cues, within or between species.

Environmental adaptation: Investigate if the production of this compound is modulated by environmental factors (e.g., light intensity, nutrient availability, presence of pathogens) and how it contributes to the mollusc's resilience to these stressors mba.ac.uk. The hypothesized protective function against sunlight-induced damage is one such example mdpi.com.

Evolutionary history: Trace the evolutionary origins of this compound biosynthesis within the Cyerce genus and related sacoglossans. This could involve comparative genomic studies across different species to understand the genetic basis and diversification of polypropionate production nih.gov.

Ecological distribution: Study the distribution and concentration of this compound in different populations of Cyerce cristallina across its geographical range and correlate it with local ecological pressures or genetic variations.

Q & A

Q. What experimental protocols are recommended for the initial synthesis and purification of Cyercene A?

Answer: Initial synthesis should employ controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize side products. Purification typically involves column chromatography with gradient elution (polarity-adjusted solvents) and recrystallization. Yield optimization requires monitoring reaction kinetics via TLC/HPLC . For reproducibility, document temperature, catalyst load, and solvent purity, as these variables significantly impact reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for validating this compound’s structural integrity?

Answer: Combine NMR (¹H/¹³C, 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group confirmation. Pair these with HPLC-PDA (purity >98%) and X-ray crystallography for absolute configuration determination. Cross-validate data against computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers establish baseline stability profiles for this compound under varying storage conditions?

Answer: Conduct accelerated stability studies using ICH guidelines: expose samples to thermal stress (40–60°C), humidity (75% RH), and UV light. Quantify degradation products via LC-MS and assess structural changes with FTIR. Control experiments should include inert vs. aerobic conditions to isolate oxidation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?

Answer: Systematically evaluate assay parameters: cell line specificity (e.g., HepG2 vs. HEK293), cytotoxicity thresholds (MTT vs. ATP-based assays), and solvent interference (DMSO concentrations >0.1% may artifactually suppress activity). Meta-analyses of dose-response curves (Hill slopes, EC₅₀ values) can identify outliers due to methodological variability .

Q. How can in silico modeling predict this compound’s interaction with non-canonical protein targets?

Answer: Employ molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics simulations (GROMACS) to account for conformational changes. Validate predictions using SPR (surface plasmon resonance) for binding kinetics (kₐ/k𝒹) and ITC (isothermal titration calorimetry) for thermodynamic profiling. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathways .

Q. What multidisciplinary approaches are required to elucidate this compound’s mechanism in heterogeneous catalytic systems?

Answer: Integrate operando spectroscopy (Raman, XAFS) to track active-site changes during catalysis. Couple this with kinetic isotope effects (KIE) and DFT calculations to map reaction pathways. Control for catalyst leaching via hot-filtration tests and ICP-MS. Triangulate data with in situ TEM to correlate structural dynamics with activity metrics .

Methodological Considerations for Data Analysis

- Contradiction Mitigation : Use Bland-Altman plots for inter-method agreement in bioactivity studies .

- Computational Validation : Apply Akaike Information Criterion (AIC) to compare docking models and avoid overfitting .

- Stereochemical Resolution : Employ Mosher ester analysis or VCD (vibrational circular dichroism) for challenging chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.